2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyano group, and a sulfanyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve heating and the use of catalysts such as triethylamine . Industrial production methods may involve solvent-free reactions or the use of high-temperature conditions to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The cyano group and pyrimidine ring allow it to bind to enzymes and proteins, potentially inhibiting their activity . The sulfanyl group can form covalent bonds with target molecules, enhancing its binding affinity . These interactions can disrupt biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O2S/c1-14(2)16-8-10-18(11-9-16)25-20(28)13-30-23-26-21(19(12-24)22(29)27-23)17-6-4-15(3)5-7-17/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29) |
InChI Key |
RTSYYNOLUJNDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C#N |
Origin of Product |
United States |
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